Cas no 155511-97-0 (3,6-Dimethyl-2-iodoanisole)

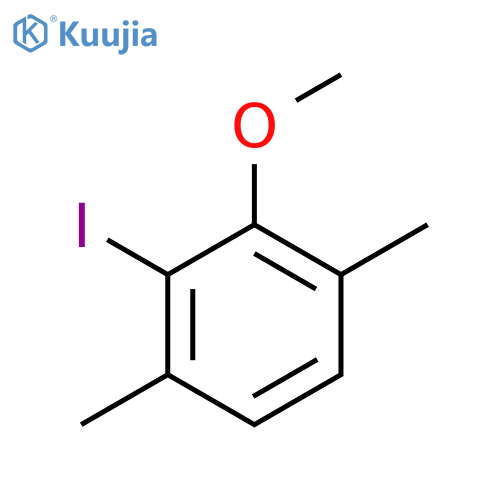

3,6-Dimethyl-2-iodoanisole structure

商品名:3,6-Dimethyl-2-iodoanisole

CAS番号:155511-97-0

MF:C9H11IO

メガワット:262.087515115738

CID:5001910

3,6-Dimethyl-2-iodoanisole 化学的及び物理的性質

名前と識別子

-

- 3,6-Dimethyl-2-iodoanisole

-

- インチ: 1S/C9H11IO/c1-6-4-5-7(2)9(11-3)8(6)10/h4-5H,1-3H3

- InChIKey: ZTDMIKZDNSJTGV-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C)C=CC(C)=C1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 9.2

3,6-Dimethyl-2-iodoanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013789-500mg |

3,6-Dimethyl-2-iodoanisole |

155511-97-0 | 97% | 500mg |

847.60 USD | 2021-07-05 | |

| Alichem | A010013789-250mg |

3,6-Dimethyl-2-iodoanisole |

155511-97-0 | 97% | 250mg |

475.20 USD | 2021-07-05 | |

| Alichem | A010013789-1g |

3,6-Dimethyl-2-iodoanisole |

155511-97-0 | 97% | 1g |

1,475.10 USD | 2021-07-05 |

3,6-Dimethyl-2-iodoanisole 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

155511-97-0 (3,6-Dimethyl-2-iodoanisole) 関連製品

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量